molecular formula C8H12O B13446010 (2E,5E)-3-Methyl-2,5-heptadien-4-one

(2E,5E)-3-Methyl-2,5-heptadien-4-one

Cat. No.: B13446010
M. Wt: 124.18 g/mol
InChI Key: AWDIPVATDWHUEJ-YDFGWWAZSA-N
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Description

(2E,5E)-3-Methyl-2,5-heptadien-4-one is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-3-Methyl-2,5-heptadien-4-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base to form the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal oxides can be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-3-Methyl-2,5-heptadien-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or acids (e.g., hydrochloric acid) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or alkylated derivatives.

Scientific Research Applications

(2E,5E)-3-Methyl-2,5-heptadien-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or agrochemicals.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (2E,5E)-3-Methyl-2,5-heptadien-4-one exerts its effects involves interactions with specific molecular targets. For example, its conjugated double bonds and ketone group can participate in various biochemical pathways, potentially affecting enzyme activity or cellular signaling processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2E,5E)-2,5-Heptadiene: Similar in structure but lacks the ketone functional group.

    (2E,5E)-2,5-Dimethyl-2,5-hexadiene: Contains additional methyl groups, altering its chemical properties.

    (2E,5E)-2,5-Dibenzylidenecyclopentanone: A related compound with a cyclopentanone ring structure.

Uniqueness

(2E,5E)-3-Methyl-2,5-heptadien-4-one is unique due to its specific combination of conjugated double bonds and a ketone group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(2E,5E)-3-methylhepta-2,5-dien-4-one

InChI

InChI=1S/C8H12O/c1-4-6-8(9)7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+

InChI Key

AWDIPVATDWHUEJ-YDFGWWAZSA-N

Isomeric SMILES

C/C=C/C(=O)/C(=C/C)/C

Canonical SMILES

CC=CC(=O)C(=CC)C

Origin of Product

United States

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